molecular formula C17H14F2N2O3S2 B7471313 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide

Cat. No. B7471313
M. Wt: 396.4 g/mol
InChI Key: KPRBTCCLXUFDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of sulfonamide drugs and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide involves the binding of the compound to the active site of the target enzyme. This binding leads to the inhibition of the enzyme's activity, which in turn affects the physiological processes in which the enzyme is involved.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been found to inhibit the growth of certain bacteria and viruses.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide in laboratory experiments is its ability to selectively inhibit certain enzymes. This allows for the development of new drugs that target specific enzymes involved in various diseases. However, one limitation is the potential toxicity of the compound, which can affect the accuracy of the results obtained in the experiments.

Future Directions

1. Further studies on the mechanism of action of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide to gain a better understanding of its inhibitory activity.
2. Development of new drugs based on the structure of this compound for the treatment of various diseases.
3. Investigation of the potential of this compound as a diagnostic tool for detecting enzyme activity in various diseases.
4. Studies on the toxicity of this compound to determine its safety for use in humans.
5. Investigation of the potential of this compound as a pesticide or herbicide due to its inhibitory activity against certain enzymes in plants and insects.

Synthesis Methods

The synthesis of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with 3,4-difluorothiophene-2-amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yield.

Scientific Research Applications

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide has been studied for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against certain enzymes such as carbonic anhydrase and cathepsin K. These enzymes are involved in various physiological processes and their inhibition can lead to the development of new drugs for the treatment of diseases such as osteoporosis, glaucoma, and cancer.

properties

IUPAC Name

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3S2/c1-2-24-12-4-6-13(7-5-12)26(22,23)21-17-20-16(10-25-17)11-3-8-14(18)15(19)9-11/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRBTCCLXUFDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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